molecular formula C7H9N3O B13128701 4-Methoxynicotinimidamide

4-Methoxynicotinimidamide

Cat. No.: B13128701
M. Wt: 151.17 g/mol
InChI Key: GBDARMXZBVEKBJ-UHFFFAOYSA-N
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Description

4-Methoxynicotinimidamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of nicotinamide, featuring a methoxy group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxynicotinimidamide typically involves the reaction of 4-methoxynicotinic acid with ammonia or an amine under specific conditions. One common method includes the condensation of 4-methoxynicotinic acid with ammonium carbonate, followed by dehydration to form the desired imidamide . The reaction conditions often require elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the imidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxynicotinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxynicotinic acid, while reduction could produce various reduced derivatives of the imidamide.

Scientific Research Applications

4-Methoxynicotinimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxynicotinimidamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylnicotinamide: Similar in structure but with a methyl group instead of a methoxy group.

    4-Hydroxynicotinamide: Features a hydroxyl group at the 4-position.

    4-Chloronicotinamide: Contains a chlorine atom at the 4-position.

Uniqueness

4-Methoxynicotinimidamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-methoxypyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-11-6-2-3-10-4-5(6)7(8)9/h2-4H,1H3,(H3,8,9)

InChI Key

GBDARMXZBVEKBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C(=N)N

Origin of Product

United States

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